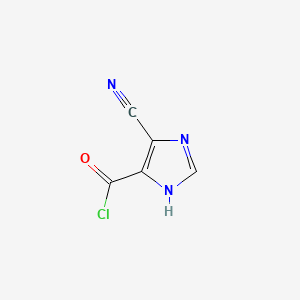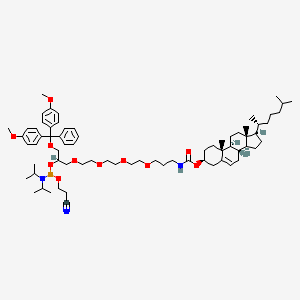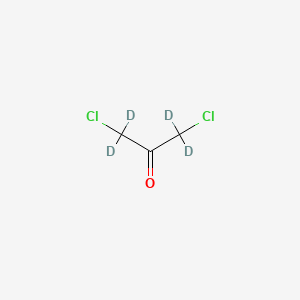
1,3-Dichloroacétone-D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloroacetone-D4 is a crystalline solid . It is denser than water and insoluble in water . It is primarily used as an intermediate in the synthesis of complex multicyclic peptides .
Synthesis Analysis
1,3-Dichloroacetone-D4 is used as a reagent in the synthesis of complex multicyclic peptides . It is used as an acceptor substrate in the cross-aldol reaction with donor substrates such as acetone, cyclopentanone, and cyclohexanone .Molecular Structure Analysis
The linear formula of 1,3-Dichloroacetone-D4 is ClCH2COCH2Cl . Its molecular weight is 126.97 .Chemical Reactions Analysis
1,3-Dichloroacetone-D4 is used in the synthesis of cyclic peptides. This process involves the use of 1,3-dichloroacetone to selectively link free cysteine side-chains with an acetone-like bridge via an SN2 reaction . This reaction is used to dimerize cyclic peptide monomers to create novel bicyclic dimeric peptides .Physical And Chemical Properties Analysis
1,3-Dichloroacetone-D4 is a crystalline solid . It is denser than water and insoluble in water . It has a molecular weight of 126.97 .Applications De Recherche Scientifique
Synthèse des peptides bicycliques
Le 1,3-dichloroacétone est utilisé comme réactif dans la synthèse de peptides multicycliques complexes. Il permet de lier les chaînes latérales de cystéine libres par un pont de type acétone via une réaction SN2, créant ainsi de nouveaux peptides dimères bicycliques .
Analyse de la stabilité protéolytique
Le composé a été analysé pour sa stabilité protéolytique dans le sérum humain, une étude ayant observé un peptide dimère entièrement intact après 48 heures .
Réactions avec les nucléophiles phosphorés
Il sert de substrat pour les réactions de type Sn avec les nucléophiles phosphorés comme la triphénylphosphine, produisant des ylures qui sont des produits de départ utiles pour des fonctionnalisations ultérieures .
Mécanisme D'action
Target of Action
The primary target of 1,3-Dichloroacetone-D4 is free cysteine side-chains in proteins . Cysteine is a sulfur-containing amino acid that plays a crucial role in protein structure and function through the formation of disulfide bonds.
Mode of Action
1,3-Dichloroacetone-D4 interacts with its targets through an SN2 reaction . This reaction selectively links free cysteine side-chains with an acetone-like bridge, effectively creating a bond between two cysteine residues . This reaction is used to dimerize cyclic peptide monomers, creating novel bicyclic dimeric peptides .
Biochemical Pathways
The SN2 reaction mediated by 1,3-Dichloroacetone-D4 affects the biochemical pathways involved in peptide dimerization . Dimerization of peptides is a strategy to increase binding affinity, potency, and/or resistance to inactivation for peptide agonists and antagonists . The creation of bicyclic dimeric peptides can lead to greater structural complexity and potentially enhanced biological activity .
Pharmacokinetics
One of the acetone-linked dimeric peptides synthesized using 1,3-dichloroacetone-d4 was analyzed for proteolytic stability in human serum and was observed to still be fully intact after 48 hours . This suggests that peptides synthesized using 1,3-Dichloroacetone-D4 may have enhanced stability and potentially improved bioavailability.
Result of Action
The result of the action of 1,3-Dichloroacetone-D4 is the formation of bicyclic dimeric peptides . These peptides have increased structural complexity compared to their monomeric counterparts. The increased complexity could potentially enhance the peptides’ biological activity, including their binding affinity and resistance to inactivation .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1,3-Dichloroacetone-D4, like its non-deuterated counterpart, plays a role in biochemical reactions, particularly in the synthesis of complex multicyclic peptides . It interacts with free cysteine side-chains in proteins, linking them with an acetone-like bridge via an SN2 reaction . This reaction is used to dimerize cyclic peptide monomers, creating novel bicyclic dimeric peptides .
Cellular Effects
The effects of 1,3-Dichloroacetone-D4 on cells are primarily related to its role in the synthesis of complex peptides. The creation of these peptides can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of 1,3-Dichloroacetone-D4 involves its ability to selectively link free cysteine side-chains in proteins via an SN2 reaction . This reaction forms an acetone-like bridge, enabling the dimerization of cyclic peptide monomers to create novel bicyclic dimeric peptides . This process can influence enzyme activity, biomolecular interactions, and gene expression within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, one of the acetone-linked dimeric peptides created using 1,3-Dichloroacetone-D4 was analyzed for proteolytic stability in human serum and was observed to still be fully intact after 48 hours . This suggests that 1,3-Dichloroacetone-D4 and the peptides it helps form have significant stability over time.
Propriétés
IUPAC Name |
1,3-dichloro-1,1,3,3-tetradeuteriopropan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O/c4-1-3(6)2-5/h1-2H2/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNMBRGCANLOEG-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)C([2H])([2H])Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Aminooxy)acetyl]-4-methylpiperazine](/img/structure/B569482.png)

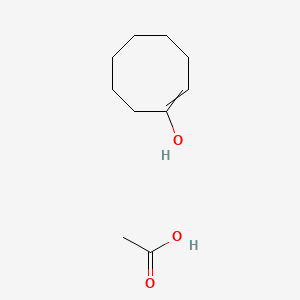
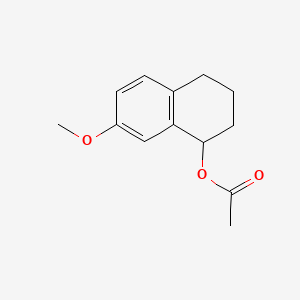
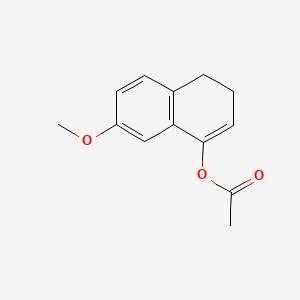
![5-Methylimidazo[1,2-c]pyrimidine](/img/structure/B569493.png)
![3H-[1,4]dioxino[2,3-e]benzimidazole](/img/structure/B569495.png)
